molecular formula C8H8O3 B160493 3-Methoxybenzoic acid CAS No. 586-38-9

3-Methoxybenzoic acid

Cat. No. B160493
CAS RN: 586-38-9
M. Wt: 152.15 g/mol
InChI Key: XHQZJYCNDZAGLW-UHFFFAOYSA-N
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Description

3-Methoxybenzoic acid, also known as m-Anisic acid or m-Methylsalicylic acid, is an important intermediate in the synthesis of natural products . It has a molecular weight of 152.15 . It is practically odorless .


Synthesis Analysis

3-Methoxybenzoic acid has been used in the synthesis and characterization of 3-methoxybenzoates of europium (III) and gadolinium (III) . It was also used in the conversion of aromatic carboxylic acids into methyl esters and reduction to the corresponding primary alcohols using a sodium borohydride-THF-methanol system .


Molecular Structure Analysis

The molecular formula of 3-Methoxybenzoic acid is C8H8O3 . The IUPAC Standard InChI is InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H,9,10) .


Chemical Reactions Analysis

3-Methoxybenzoic acid has been used in the synthesis of 3-methoxybenzoates of europium (III) and gadolinium (III) . It was also used in the conversion of aromatic carboxylic acids into methyl esters and reduction to the corresponding primary alcohols using a sodium borohydride-THF-methanol system .


Physical And Chemical Properties Analysis

3-Methoxybenzoic acid has a melting point of 105-107 °C and a boiling point of 170-172 °C at 10 mmHg . It is soluble in 95% ethanol .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-Methoxybenzoic acid is utilized in the directed ortho-metalation of unprotected benzoic acids. This methodology is important for the regioselective synthesis of contiguously substituted 2-methoxybenzoic acids, which are challenging to access through conventional means (Nguyen, Castanet, & Mortier, 2006).
  • The substance plays a role in the study of intramolecular hydrogen bonding in resonance-stabilized systems. Its molecular structure allows for the examination of resonance-stabilized intramolecular hydrogen bonding between the methoxy oxygen and the adjacent carboxylic acid (Schmiedekamp-Schneeweis & Ozment Payne, 1998).

Nanotechnology and Material Science

  • 3-Methoxybenzoic acid is used in the encapsulation of flavor molecules like vanillic acid into layered inorganic nanoparticles. This application is significant for controlled release of flavors in food technology (Hong, Oh, & Choy, 2008).

Analytical Chemistry

  • In analytical chemistry, its derivatives are crucial for understanding the ionization and solution enthalpies in various mixtures, which is important for thermodynamic analyses (Rodante, Ceccaroni, & Fantauzzi, 1983).
  • The compound is involved in the study of spectroscopic properties, such as in the investigation of the effect of alkali metal cations on the electronic structure of o-methoxybenzoic acid (Kalinowska, Świsłocka, & Lewandowski, 2006).

Environmental and Biological Applications

  • It has applications in the field of environmental science, particularly in the study of mineralization of herbicides and pollutants, as seen in its use in the investigation of electro-Fenton and photoelectro-Fenton processes for the degradation of chloromethoxybenzoic acids (Brillas, Baños, & Garrido, 2003).
  • In microbiology, its derivatives are studied for their interactions with enzymes, such as in the research on the O-demethylating enzyme system in Pseudomonas putida, which helps understand microbial metabolism (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).

Pharmaceutical and Medicinal Chemistry

  • 3-Methoxybenzoic acid derivatives are explored for their antibacterial properties, as seen in the synthesis and testing of novel hydrazide-hydrazones for potential antibacterial activity against bacteria like Bacillus spp (Popiołek & Biernasiuk, 2016).
  • Its derivatives are also synthesized and evaluated for potential medicinal applications, such as in the synthesis of novel vanillic acid hybrid derivatives with potential antibacterial activity (Satpute, Gangan, & Shastri, 2018).

Safety And Hazards

3-Methoxybenzoic acid is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid breathing dust, mist, gas, vapors, and spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQZJYCNDZAGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2060410
Record name Benzoic acid, 3-methoxy-
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Molecular Weight

152.15 g/mol
Source PubChem
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Physical Description

White odorless powder; [Alfa Aesar MSDS], Solid, white crystals, practically odourless
Record name 3-Methoxybenzoic acid
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Record name 3-Methoxybenzoic acid
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/887/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

170.00 to 172.00 °C. @ 10.00 mm Hg
Record name 3-Methoxybenzoic acid
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Solubility

soluble in boiling water, organic solvents, freely soluble (in ethanol)
Record name 3-Methoxybenzoic acid
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Pressure

0.0015 [mmHg]
Record name 3-Methoxybenzoic acid
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Product Name

3-Methoxybenzoic acid

CAS RN

586-38-9
Record name 3-Methoxybenzoic acid
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Record name 3-METHOXYBENZOIC ACID
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Record name m-anisic acid
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Record name 3-Methoxybenzoic acid
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Melting Point

110.5 °C
Record name 3-Methoxybenzoic acid
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Synthesis routes and methods I

Procedure details

Part D: Preparation of 2-[5-(3-Fluoro-2′-methanesulfonyl-biphenyl-4-ylcarbamoyl)-3-trifluoromethyl-pyrazol-1-yl]-5-methoxy-benzoic acid. 2-[5-(3-Fluoro-2′-methanesulfonyl-biphenyl-4-ylcarbamoyl)-3-trifluoromethyl-pyrazol-1-yl]-5-methoxybenzoic acid methyl ester (1.70 g, 2.80 mmol) was dissolved in methanol (22 mL), 1N sodium hydroxide (5.8 mL) was added, and the solution refluxed for 6 hours. The reaction was cooled to ambient temperature and diluted with water (30 mL). 3N hydrochloric acid was added to adjust the pH to 2, and the resulting precipitate collected by filtration. The solid was dried under vacuum in a desiccator to give 1.45 g (86%) of (3-fluoro-2′-methanesulfonyl-biphenyl-4-ylcarbamoyl)-3-trifluoromethyl-pyrazol-1-yl]-5-methoxy-benzoic acid. 1H NMR (CD3OD) δ 8.12 (dd, J=1.5, 8.1 Hz, 1H), 7.86 (t, J=8.4 Hz, 1H), 7.70 (dt, J=1.5, 7.7 Hz, 1H), 7.61 (dt, J=1.5, 7.7 Hz, 1H), 7.37 (m, 3H), 7.25 (dd, J=2.2, 11.7 Hz, 1H) 7.16 (m, 3H) 3.87 (s, 3H), 2.67 (s, 3H).
Name
2-[5-(3-Fluoro-2′-methanesulfonyl-biphenyl-4-ylcarbamoyl)-3-trifluoromethyl-pyrazol-1-yl]-5-methoxy-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[5-(3-Fluoro-2′-methanesulfonyl-biphenyl-4-ylcarbamoyl)-3-trifluoromethyl-pyrazol-1-yl]-5-methoxybenzoic acid methyl ester
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1.7 g
Type
reactant
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22 mL
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5.8 mL
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30 mL
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Synthesis routes and methods II

Procedure details

To a mixture of diisopropylamine (2.92 ml) and tetrahydrofuran (17.5 ml), at -78°, under nitrogen, was added 1.17 M n-butyllithium (16.3 ml). After stirring for 15 min, a solution of 4-[5-[3-(dimethylcarbamoyl)propyl]-1-propylindol-3-ylmethyl]-3-methoxybenzoic acid (3.8 g) in tetrahydrofuran (50 ml) was added. The reaction was allowed to warmed to -30° and stirred for 45 min. Methyl iodide (2.71 ml) was added and the mixture stirred for 90 min. The reaction was quenched with saturated ammonium chloride (100 ml) and the organic layer was partitioned between ethyl acetate and saturated ammonium chloride. The organic phase was washed (saturated ammonium chloride, water), dried (MgSO4), and evaporated. The residue was dissolved in saturated sodium bicarbonate. The solution was washed with diethyl ether and acidified to pH 2 with 6N hydrochloric acid. The product was extracted into ethyl acetate, and the organic layer was dried (MgSO4) The solvent was evaporated and the residue was triturated with hexane, powderized and vacuum dried at 40° for 18 hr to afford 4-[5-[3-dimethylcarbamoyl)butyl]1-propylindol-3-ylmethyl]-3methoxybenzoic acid (2.95 g, 75%) as a pale pink solid; mp 60.0°-64.0°.
Quantity
2.92 mL
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
solvent
Reaction Step One
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16.3 mL
Type
reactant
Reaction Step Two
Name
4-[5-[3-(dimethylcarbamoyl)propyl]-1-propylindol-3-ylmethyl]-3-methoxybenzoic acid
Quantity
3.8 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
2.71 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A 1 N solution of NaOH (6.15 mL; 6.14 mmol) was added dropwise to a solution of 4-(aminomethyl)-3-methoxybenzoic acid methyl ester C (1.2 g; 6.14 mmol) in MeOH (25 mL) heated at 40° C. After stirring 8 h at 45° C. the solution was stirred over night at room temperature. A 1 N solution of NaOH (0.6 mL; 0.6 mmol) was added and the mixture heated at 40° C. for 4 h. The solution was concentrated, acidified with 1 N HCl (8 mL; 8 mmol), extracted with EtOAc (2×10 mL) then the aqueous layer was concentrated to 15 mL. This solution (pH 4.5) was cooled at 0° C. and Et3N (936 μL; 6.75 mmol) was added (pH 11). A solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (3.04 g; 9 mmol) in MeCN (30 mL) was added dropwise (final pH 9) and a white solid precipitated. After stirring 1 h at room temperature the solid was filtered, suspended in 1N HCl (15 mL) and the suspension was stirred for 30 min. The solid was filtered to provide 4-[[[9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-methoxybenzoic acid E as a white solid (275 mg; 0.7 mmol).
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,580
Citations
KA DeWeerd, A Saxena, DP Nagle Jr… - Applied and …, 1988 - Am Soc Microbiol
O-methyl substituents of aromatic compounds can provide C1 growth substrates for facultative and strict anaerobic bacteria isolated from diverse environments. The mechanism of the …
Number of citations: 75 journals.asm.org
YY Kim, IG Je, MJ Kim, BC Kang, Y Choi… - Acta Pharmacologica …, 2017 - nature.com
… In the present study, we investigated the anti-allergic inflammatory effects of ortho-vanillic acid (2-hydroxy-3-methoxybenzoic acid, o-VA) that was a derivative of vanillic acid isolated …
Number of citations: 41 www.nature.com
AP Kumar, GE Garcia, R Ghosh, RV Rajnarayanan… - Neoplasia, 2003 - Elsevier
… We have developed an analogue of curcumin called 4hydroxy-3-methoxybenzoic acid methyl ester (HMBME) that targets the Akt/NFKB signaling pathway. Here, we demonstrate the …
Number of citations: 96 www.sciencedirect.com
ZQ Fang, RH Zeng, M Yang, H Liu… - … Section E: Structure …, 2008 - scripts.iucr.org
The asymmetric unit of the title compound, C8H8O4·H2O, contains two organic molecules which are connected by the two water molecules through O—H⋯O hydrogen bonds, forming …
Number of citations: 3 scripts.iucr.org
M Liu, Z Shang, Y Liu, G Wang, P Song, H Li… - The Journal of Chemical …, 2021 - Elsevier
… A gravimetric method was used to determine the equilibrium solubility of 3-methoxybenzoic acid (3MBA) in 14 kinds of organic mono-solvents (methanol, ethanol, n-propanol, iso-…
Number of citations: 5 www.sciencedirect.com
H Huh, HK Kim, HK Lee - Archives of Pharmacal research, 1998 - Springer
… On the basis of spectral data, compound1 was identified as 2-hydroxy-3-methoxybenzoic acid glucose ester. The compound prevented the mice from the PAF-induced death at a dose …
Number of citations: 17 link.springer.com
L Zhong, WB Chen, XH Li, ZJ OuYang, M Yang… - Inorganic …, 2020 - ACS Publications
… (56,70−73) Inspired by aforementioned reports, in the paper, we chose 2-hydroxy-3-methoxybenzoic acid (H 2 MBA), which is similar to o-vanillin, as the organic ligand. The emission …
Number of citations: 29 pubs.acs.org
SZ Gong - Advanced Materials Research, 2013 - Trans Tech Publ
… The presence of 4-hydroxy-3-methoxybenzoic acid also … of 4 mmol/L 4-hydroxy-3- methoxybenzoic acid, compared to a 1.1-… plots found 4-hydroxy-3methoxybenzoic acid to be a …
Number of citations: 3 www.scientific.net
N Dodoff, K Grancharov, R Gugova… - Journal of inorganic …, 1994 - Elsevier
The complexes [Pt(bah) 2 X 2 ],[Pt(NH 3 )(bah)Cl 2 ].0.5H 2 O,[Pt(mbah) 2 X 2 ],and[Pt(NH 3 )(mbah)Cl 2 ] (bah = benzoic acid hydrazide, mbah = 3-methoxybenzoic acid hydrazide; X = …
Number of citations: 65 www.sciencedirect.com
K Wlizło, J Polak, A Jarosz-Wilkołazka, R Pogni… - Enzyme and Microbial …, 2020 - Elsevier
Transformation of 2-amino-3-methoxybenzoic acid into novel and eco-friendly orange dye (N15) was performed using native and immobilised laccase (LAC) from Pleurotus ostreatus …
Number of citations: 14 www.sciencedirect.com

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